(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS2.ClH/c20-15-5-3-14(4-6-15)16-13-26-18(21-16)12-22-7-9-23(10-8-22)19(24)17-2-1-11-25-17;/h1-6,11,13H,7-10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJBDDDQZKQVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds target a variety of cellular processes and structures, including enzymes, receptors, and biochemical pathways.
Mode of Action
For example, some thiazole derivatives have been shown to inhibit enzyme activity, disrupt protein-protein interactions, or modulate receptor signaling.
Biochemical Pathways
For example, some thiazole derivatives have been shown to inhibit the synthesis of certain proteins, disrupt cellular signaling pathways, or modulate the activity of various enzymes.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability and its distribution within the body.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative.
Cellular Effects
Thiazole derivatives have been reported to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 343.92 g/mol. The structure includes a piperazine ring, a thiazole moiety, and a thiophene ring, which contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 31.25 µg/mL to 125 µg/mL for different analogs, suggesting promising antibacterial potential .
2. Anticancer Activity
Thiazole-containing compounds have been identified as potential anticancer agents. For instance, a related thiazole derivative exhibited cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells, with IC50 values less than that of the reference drug doxorubicin . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
3. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been documented in several studies. For example, compounds containing similar structural motifs displayed significant protective effects in seizure models, with median effective doses (ED50) demonstrating efficacy in both electroshock and PTZ-induced seizures .
4. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies showed that related thiazole derivatives had IC50 values ranging from 0.63 µM to 6.28 µM against these enzymes, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
The biological activities of (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting cancer cell metabolism or bacterial growth.
- Receptor Interaction : Thiazole derivatives often interact with various receptors in the body, influencing signaling pathways that regulate cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Research Findings and Case Studies
A series of studies have evaluated the biological activity of thiazole derivatives:
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride":
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(4-((4-Chlorophenyl)thiazol-2-yl)methyl)piperazine derivatives:
- 1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a specific compound with a CAS number of 1327526-82-8 . It has a molecular weight of 454.4 and a molecular formula of C20H21Cl2N3OS2 .
- 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine is another organic compound with the chemical formula C14H16ClN3S and a molecular weight of 293.82 . Its IUPAC name is 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole .
- Venetoclax:
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Other Piperazine Derivatives:
- Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;hydrochloride has a molecular weight of 439.4 g/mol and the molecular formula C22H28Cl2N2O3 .
- [4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-[2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]methanone has the molecular formula C21H22ClN5OS .
- N-Heterocyclic Aromatic Compounds:
- Inhibition of Plasmodial Kinases:
Comparison with Similar Compounds
Compound 4 and 5 from
These isostructural thiazole derivatives share a 4-aryl-thiazole-piperazine scaffold but differ in substituents:
- Compound 4 : 4-Chlorophenyl group at the thiazole position.
- Compound 5 : 4-Fluorophenyl group at the thiazole position.
Key Differences :
2-(4-Chlorophenoxy)-2-methylpropan-1-one Derivatives ( and )
These analogs (CAS 1216588-99-6 and 1216588-99-6) share the piperazine-thiazole backbone but feature a propan-1-one core instead of thiophene-methanone:
Key Differences :
(4-(1-Ethylimidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone Hydrochloride ()
This analog (CAS 1323490-64-7) replaces the thiophene and chlorophenyl groups with methoxyphenyl and imidazole moieties:
Key Differences :
- The methoxyphenyl group in ’s compound may increase lipophilicity compared to the thiophene’s moderate polarity.
- Imidazole vs. thiazole: Imidazole’s basic nitrogen could alter protonation states under physiological conditions, affecting solubility and target engagement.
Implications of Structural Variations
- Electron Effects : Chloro (target) vs. fluoro (Compound 5) or methoxy () substituents directly impact electronic distribution, influencing binding to targets like enzymes or receptors.
- Heterocycle Choice : Thiophene (target) offers distinct electronic and steric profiles compared to triazole (Compounds 4/5) or imidazole (), affecting intermolecular interactions.
- Solubility: Hydrochloride salts (target, ) improve aqueous solubility, whereas neutral propanone derivatives () may require formulation adjustments.
Q & A
Basic Question
- HPLC-DAD/ELSD : Use C18 columns (ACN/0.1% TFA gradient) to resolve unreacted intermediates (e.g., 4-chlorobenzaldehyde, RT = 4.2 min) .
- ICP-MS : Detect heavy metal residues (e.g., Pd ≤ 10 ppm) from catalytic steps .
Quality Control : Follow ICH Q3A guidelines, setting impurity thresholds at ≤0.15% .
How can researchers mitigate oxidative degradation during long-term stability studies?
Advanced Question
- Forced degradation : Expose to HO (3% v/v) to identify labile sites (e.g., thiazole C-S bond cleavage).
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store under nitrogen .
Method : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to track degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
